(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
CAS No.: 1203443-17-7
Cat. No.: VC8217026
Molecular Formula: C17H16N4O3S2
Molecular Weight: 388.5
* For research use only. Not for human or veterinary use.
![(E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide - 1203443-17-7](/images/structure/VC8217026.png)
Specification
CAS No. | 1203443-17-7 |
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Molecular Formula | C17H16N4O3S2 |
Molecular Weight | 388.5 |
IUPAC Name | 1,4-dimethyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C17H16N4O3S2/c1-5-8-21-13-7-6-12(26(4,23)24)9-14(13)25-17(21)18-16(22)15-11(2)10-20(3)19-15/h1,6-7,9-10H,8H2,2-4H3 |
Standard InChI Key | NQQHTYOTXYFKCI-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C)C |
Canonical SMILES | CC1=CN(N=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C)C |
Introduction
Structural Elucidation and Chemical Properties
The target compound features a benzo[d]thiazole core substituted at position 6 with a methylsulfonyl group (-SO₂CH₃) and at position 3 with a propargyl (prop-2-yn-1-yl) moiety. The thiazole nitrogen is further functionalized with an (E)-configured imine bond linking it to a 1,4-dimethylpyrazole-3-carboxamide group. Key structural attributes include:
Benzo[d]thiazole Core
The benzo[d]thiazole system is a bicyclic aromatic scaffold comprising a benzene ring fused to a thiazole ring (sulfur at position 1 and nitrogen at position 3). The methylsulfonyl group at position 6 introduces strong electron-withdrawing character, potentially enhancing metabolic stability and influencing intermolecular interactions . The propargyl substituent at position 3 provides a reactive alkyne group, which may participate in click chemistry or serve as a metabolic liability .
Pyrazole-Carboxamide Moiety
The pyrazole ring is substituted with methyl groups at positions 1 and 4, likely to modulate steric and electronic properties. The carboxamide linkage (-CONH-) bridges the pyrazole and benzo[d]thiazole systems, adopting an (E)-configuration around the imine bond. This geometry is critical for maintaining planarity, which may facilitate interactions with biological targets such as enzymes or receptors .
Table 1: Key Structural Features and Functional Groups
Position | Substituent | Role/Impact |
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Benzo[d]thiazole C6 | Methylsulfonyl (-SO₂CH₃) | Enhances solubility, electron withdrawal |
Benzo[d]thiazole C3 | Propargyl (-C≡CH₂) | Enables click chemistry; potential metabolic site |
Pyrazole N1/C4 | Methyl (-CH₃) | Steric hindrance, lipophilicity modulation |
Linkage | (E)-Carboxamide | Planarity, hydrogen bonding capacity |
Synthetic Pathways and Methodological Considerations
While no direct synthesis of this compound is documented, its construction can be inferred from established protocols for pyrazole-thiazole hybrids:
Benzo[d]thiazole Intermediate Synthesis
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Thiazole Ring Formation: Cyclocondensation of 2-aminothiophenol with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions yields the benzo[d]thiazole core .
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Propargylation: Alkylation of the thiazole nitrogen with propargyl bromide in the presence of a base (e.g., K₂CO₃) introduces the propargyl group .
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Sulfonation: Treatment with methanesulfonyl chloride at position 6 installs the methylsulfonyl substituent, typically requiring directing groups or electrophilic aromatic substitution conditions .
Pyrazole-Carboxamide Synthesis
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Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-dicarbonyl precursors (e.g., ethyl acetoacetate) generates 1,4-dimethylpyrazole derivatives, as described in pyrazole synthesis literature .
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Carboxamide Linkage: Coupling the pyrazole-3-carboxylic acid with the benzo[d]thiazole amine via carbodiimide-mediated (e.g., EDC/HOBt) amidation forms the critical bridge .
Stereochemical Control
The (E)-configuration of the imine bond is likely achieved through kinetic control during the condensation step, with steric bulk favoring the trans arrangement .
Physicochemical and Pharmacokinetic Profiling
Table 2: Predicted ADME Properties
Parameter | Value | Rationale |
---|---|---|
LogP | ~3.2 | Moderate lipophilicity (methylsulfonyl vs. propargyl balance) |
PSA | 90–100 Ų | High polarity due to sulfonyl and carboxamide groups |
Solubility | Low | Limited aqueous solubility (logS ≈ -4.5) |
Metabolic Stability | Moderate | Propargyl group susceptible to oxidation; methylsulfonyl resists metabolism |
Future Directions and Research Opportunities
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Synthetic Optimization: Developing one-pot methodologies to streamline the multi-step synthesis, potentially leveraging copper-catalyzed alkyne-azide cycloaddition (CuAAC) for propargyl functionalization .
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Biological Screening: Prioritizing assays against Gram-negative pathogens and voltage-gated sodium channels to validate inferred antimicrobial and anticonvulsant activities .
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Prodrug Strategies: Masking the carboxamide as an ester to improve bioavailability, followed by enzymatic hydrolysis in vivo .
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